Pentaerythritol-d8 Dibromide

Beschreibung

BenchChem offers high-quality Pentaerythritol-d8 Dibromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol-d8 Dibromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

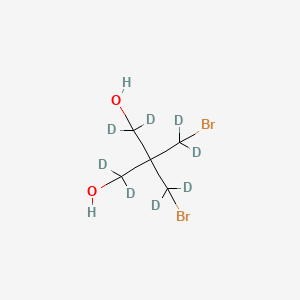

IUPAC Name |

2,2-bis[bromo(dideuterio)methyl]-1,1,3,3-tetradeuteriopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUGKEQJSLOLHL-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])Br)C([2H])([2H])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Analytical and Toxicological Paradigm of Pentaerythritol-d8 Dibromide: A Comprehensive Technical Guide

Abstract Pentaerythritol-d8 dibromide (DBNPG-d8) serves as a critical stable isotope-labeled internal standard (SIL-IS) in the quantification of brominated flame retardants. Designed for researchers and drug development professionals, this whitepaper elucidates its chemical properties, toxicological relevance, and advanced mass spectrometry applications.

Chemical Identity and Structural Dynamics

Dibromoneopentyl glycol (DBNPG), commonly known as pentaerythritol dibromide, is a high-volume brominated flame retardant utilized in [1]. Its deuterated isotopologue, Pentaerythritol-d8 dibromide, incorporates eight deuterium atoms specifically at the four methylene carbon positions.

The neopentyl backbone of DBNPG—characterized by a central quaternary carbon—lacks β -hydrogens. This structural feature prevents standard E2 elimination reactions (dehydrohalogenation), conferring significant chemical stability and environmental persistence[2].

Table 1: Physicochemical and Isotopic Properties

| Property | Native DBNPG | Pentaerythritol-d8 dibromide |

| CAS Number | 3296-90-0 | 1216413-92-1 |

| Molecular Formula | C 5 H 10 Br 2 O 2 | C 5 H 2 D 8 Br 2 O 2 |

| Molecular Weight | 261.94 g/mol | 269.99 g/mol |

| Isotopic Enrichment | Natural Abundance | ≥ 98% Atom D |

| Primary Application | Flame Retardant | SIL-IS for LC-MS/GC-MS |

The Mechanistic Role of SIL-IS in Mass Spectrometry

In quantitative bioanalysis, matrix effects (ion suppression or enhancement) severely compromise accuracy. Pentaerythritol-d8 dibromide mitigates this through [3].

Causality of the +8 Da Mass Shift: Bromine possesses two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%), generating a distinct M, M+2, and M+4 isotopic envelope in mass spectra. For native DBNPG, this envelope spans from m/z 260 to 264. By utilizing a d8-labeled standard, the lowest mass of the SIL-IS envelope shifts to m/z 268. This +8 Da shift is deliberately engineered to completely clear the M+4 peak of the native analyte, ensuring zero isotopic cross-talk during Multiple Reaction Monitoring (MRM).

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing Pentaerythritol-d8 dibromide.

Toxicological Context and Metabolic Profiling

DBNPG is classified as a, necessitating rigorous environmental and biological monitoring[4]. In vivo toxicokinetic studies in Fischer-344 rats demonstrate that DBNPG is readily absorbed following oral or intravenous administration. The compound undergoes extensive hepatic biotransformation, with the[2].

Figure 2: Toxicokinetic pathways and biotransformation of Dibromoneopentyl glycol (DBNPG).

Experimental Protocol: High-Precision LC-MS/MS Quantification

To establish a self-validating analytical system, the following protocol details the extraction and quantification of DBNPG from biological matrices using Pentaerythritol-d8 dibromide.

Step 1: Standard Preparation and Spiking Prepare a 1.0 mg/mL stock solution of Pentaerythritol-d8 dibromide in LC-MS grade methanol. Spike 10 µL of a 100 ng/mL working internal standard solution into 500 µL of the biological sample (e.g., plasma or urine). Causality: Pre-extraction spiking ensures that any volumetric losses or degradation during sample prep are proportionally mirrored by the SIL-IS, maintaining an accurate analyte-to-IS ratio regardless of recovery efficiency.

Step 2: Liquid-Liquid Extraction (LLE) Add 2.0 mL of a moderately polar Dichloromethane:Hexane (1:1, v/v) mixture to the spiked sample. Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes. Causality: This specific solvent ratio efficiently partitions the brominated aliphatic chain into the organic phase while precipitating highly polar proteins and excluding hydrophilic co-extractives[4].

Step 3: Derivatization (Optional for GC-MS) If analyzing via GC-FID or GC-MS, evaporate the organic layer to dryness and reconstitute in 100 µL of pyridine and 50 µL of acetic anhydride. Incubate at 60°C for 30 minutes. Causality: DBNPG contains two free hydroxyl groups that cause severe peak tailing in gas chromatography. Acetylation masks these groups, yielding a volatile, sharp-eluting bi-acetylated derivative[1].

Step 4: LC-MS/MS Detection (Negative ESI) For LC-MS/MS, evaporate the LLE organic phase and reconstitute in 50% Methanol/Water. Inject onto a C18 UHPLC column. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode, utilizing acetate adducts [M+CH 3 COO] − as the precursor ions.

Table 2: Optimized MRM Transitions (Acetate Adducts)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Identity |

| Native DBNPG | 320.9 | 79.0 | 25 | [ 79 Br] − |

| Native DBNPG | 320.9 | 81.0 | 25 | [ 81 Br] − |

| DBNPG-d8 (IS) | 328.9 | 79.0 | 25 | [ 79 Br] − |

| DBNPG-d8 (IS) | 328.9 | 81.0 | 25 | [ 81 Br] − |

Step 5: Self-Validation and Matrix Effect Check Calculate the matrix factor (MF) by comparing the peak area of the SIL-IS spiked post-extraction versus the SIL-IS spiked in neat solvent. An MF between 0.85 and 1.15 validates the absence of significant ion suppression, confirming the method's trustworthiness.

Conclusion

The integration of Pentaerythritol-d8 dibromide into analytical workflows represents the gold standard for monitoring brominated neopentyl glycols. By leveraging its unique isotopic mass shift and identical physicochemical behavior to native DBNPG, researchers can achieve unparalleled precision in toxicological assessments and environmental surveillance.

Sources

Molecular Architecture and Analytical Applications of Deuterated Pentaerythritol Dibromide

Executive Summary

Pentaerythritol dibromide (2,2-bis(bromomethyl)propane-1,3-diol), commonly referred to as dibromoneopentyl glycol (DBNPG), is a neopentyl core derivative historically utilized as a reactive flame retardant in polyurethane foams and unsaturated polyester resins[1]. Extensive toxicological profiling has identified the unlabelled compound as a multisite carcinogen, with genotoxicity driven by cytochrome P450-mediated metabolic activation at its methylene carbons[1].

To elucidate these complex metabolic pathways and provide absolute quantification in biological matrices, the isotopically labeled analog—pentaerythritol-d8 dibromide —has become an indispensable molecular tool. By substituting the eight methylene protons with deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) to stabilize the molecule against rapid phase I metabolism, allowing it to serve as a highly reliable internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Molecular Architecture & Physicochemical Profile

The molecular formula of pentaerythritol-d8 dibromide is C₅H₂D₈Br₂O₂ (CAS: 1216413-92-1). Structurally, it retains the sp³-hybridized quaternary central carbon (the neopentyl core), which provides exceptional steric hindrance and thermal stability. The eight methylene protons of the parent compound are fully substituted with deuterium (-CD₂-), yielding two -CD₂Br groups and two -CD₂OH groups[3].

Because the hydroxyl protons (-OH) are highly labile and readily exchange with protic solvents, they are not permanently deuterated in standard analytical environments; hence, the molecule is designated as "d8". This substitution increases the molecular weight from 261.94 g/mol to 269.99 g/mol , creating a distinct +8 Da mass shift. This shift is critical: it is large enough to prevent isotopic overlap with the natural ¹³C/⁸¹Br isotopic envelope of the unlabelled analyte, ensuring zero cross-talk during mass spectrometric quantification.

Quantitative Data Summary

| Property | Unlabelled Pentaerythritol Dibromide | Pentaerythritol-d8 Dibromide |

| CAS Number | 3296-90-0 | 1216413-92-1 |

| Molecular Formula | C₅H₁₀Br₂O₂ | C₅H₂D₈Br₂O₂ |

| Molecular Weight | 261.94 g/mol | 269.99 g/mol |

| Isotopic Mass Shift | N/A | +8.05 Da |

| Core Structure | Neopentyl Glycol Derivative | Neopentyl Glycol Derivative |

| Primary Application | Flame Retardant / Polymer Precursor | Stable Isotope Internal Standard |

Synthesis Causality and Methodology

The synthesis of pentaerythritol-d8 dibromide requires strict thermodynamic control to prevent the formation of tribrominated or tetrabrominated byproducts (such as pentaerythrityl tetrabromide)[4][5]. The reaction utilizes pentaerythritol-d8 (CAS: 82414-60-6) as the starting precursor[3].

While traditional, aggressive bromination using phosphorus tribromide (PBr₃) can drive the reaction to complete substitution[6], achieving selective dibromination relies on controlled nucleophilic substitution. Reacting pentaerythritol-d8 with hydrobromic acid (HBr) in a solvent medium of glacial acetic acid at controlled temperatures (85°C to 135°C) allows for the continuous removal of water and limits over-substitution[7]. The steric bulk of the neopentyl core naturally increases the activation energy required for the third and fourth bromination steps. By strictly controlling the stoichiometry of the HBr feed and the reaction temperature, the dibromide yield is maximized[7].

Synthesis workflow of Pentaerythritol-d8 Dibromide via thermodynamic control.

Pharmacokinetic Profiling and the Kinetic Isotope Effect (KIE)

In drug development and environmental toxicology, tracking the biological fate of neopentyl-type flame retardants is challenging due to their rapid phase I metabolism. Cytochrome P450 enzymes oxidize the methylene carbons of unlabelled pentaerythritol dibromide, leading to reactive, electrophilic intermediates that facilitate DNA cross-linking and subsequent genotoxicity.

By employing pentaerythritol-d8 dibromide, analytical scientists exploit the primary Kinetic Isotope Effect (KIE) . Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to cleave[2]. This drastically reduces the rate of oxidative cleavage at the methylene sites. This metabolic shunting not only confirms the specific site of enzymatic attack but also stabilizes the molecule in vivo and in vitro, ensuring that the internal standard does not degrade before LC-MS/MS quantification can occur.

Metabolic routing and analytical utility of Pentaerythritol-d8 Dibromide via KIE.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis and isotopic verification of pentaerythritol-d8 dibromide.

Protocol A: Controlled Synthesis and Isolation

-

Pre-Reaction Setup: Purge a 500-mL round-bottomed flask with inert gas (N₂ or Ar) to prevent oxidative side reactions.

-

Reagent Solvation: Dissolve 0.5 moles of Pentaerythritol-d8 in 150 mL of glacial acetic acid. Causality: Acetic acid acts as a moderately polar, protic solvent that stabilizes the transition state during nucleophilic substitution without acting as a competing nucleophile[7].

-

Controlled Bromination: Continuously feed anhydrous HBr gas into the solution while maintaining a strict temperature range of 85°C–135°C. Causality: The elevated temperature provides the activation energy necessary to overcome the steric hindrance of the neopentyl core for the first two substitutions, while thermodynamic control prevents the formation of the highly non-polar tetrabromide[7].

-

Quenching & Extraction: Quench the reaction mixture in 1 L of ice water. Collect the crude precipitate via vacuum filtration.

-

Soxhlet Purification: Transfer the crude solid to a Soxhlet extractor and extract exhaustively with 95% ethanol. Causality: Soxhlet extraction ensures continuous washing with pure, hot solvent, efficiently separating the target dibromide from unreacted polyol (which remains highly soluble) and tetrabrominated byproducts (which remain insoluble)[6].

Protocol B: Isotopic Validation via LC-MS/MS

-

Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

-

Mass Spectrometry (Self-Validation): Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode.

-

Validation Criteria: The spectrum must show a dominant isotopic envelope starting at m/z 267.98 (due to the loss of a proton, [M-H]⁻). The complete absence of a peak at m/z 259.93 confirms >99% isotopic purity and validates that no unlabelled pentaerythritol was present in the starting material.

-

References

- Organic Syntheses Procedure: [Methane, tetrakis(bromomethyl)- and (iodomethyl)-]. orgsyn.org.

- US3932541A - Process for the preparation of brominated pentaerythritols. google.com.

- Cas 3229-00-3, PENTAERYTHRITYL TETRABROMIDE. lookchem.com.

- pentaerythrityl tetrabromide - Organic Syntheses Procedure. orgsyn.org.

- Category approach for selected brominated flame retardants. dtu.dk.

- Pentaerythritol Dibromide. cymitquimica.com.

- Pentaerythritol-d8 Dibromide | 1216413-92-1. sigmaaldrich.com.

- CAS 82414-60-6 Pentaerythritol-d8. alfa-chemistry.com.

- High-Temperature Deuterated Lubricants: Additives, Mechanisms, and Methods. dtic.mil.

Sources

- 1. Pentaerythritol Dibromide | CymitQuimica [cymitquimica.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cas 3229-00-3,PENTAERYTHRITYL TETRABROMIDE | lookchem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3932541A - Process for the preparation of brominated pentaerythritols - Google Patents [patents.google.com]

Advanced Applications of Pentaerythritol-d8 Dibromide in Polymer Science: Mechanistic Tracing and Structural Elucidation

Introduction: The Isotopic Advantage in Polymer Architecture

In advanced polymer science, the architecture of a macromolecule dictates its macroscopic rheological, mechanical, and thermal properties. Unlabeled pentaerythritol dibromide (dibromoneopentyl glycol) is a highly versatile tetrafunctional molecule traditionally utilized as a flame retardant (FR-1138) and a branching agent for star polymers, spiro polymers, and complex copolyesters[1]. However, as we push the boundaries of macromolecular engineering—designing smart wormlike micelles (WLMs), hyperbranched networks, and targeted drug-delivery hydrogels—standard analytical techniques often fail to resolve the spatial distribution and local dynamics of these critical cross-link junctions.

This is where Pentaerythritol-d8 dibromide (CAS: 1216413-92-1) becomes indispensable[2]. By substituting the eight methylene protons with deuterium ( C5H2D8Br2O2 )[3], we introduce a non-perturbative isotopic label. As an application scientist, I rely on this specific isotopologue to generate massive scattering contrast for Small-Angle Neutron Scattering (SANS) and to provide a silent background for solid-state 2H NMR. This whitepaper details the causality behind these experimental choices and provides self-validating protocols for integrating this powerful compound into your research workflows.

Core Applications & Mechanistic Causality

Isotopic Contrast in Small-Angle Neutron Scattering (SANS)

When pentaerythritol dibromide is used to synthesize Gemini surfactants or cross-linkers, the resulting micellar cores or polymer nodes are often buried within a dense hydrogenated matrix. Neutrons scatter differently from hydrogen ( 1H ) than from deuterium ( 2H ). By utilizing Pentaerythritol-d8 dibromide, we artificially inflate the Scattering Length Density (SLD) of the core node.

When the polymer is dissolved in a specific H2O/D2O mixture, we can achieve "contrast matching"—tuning the solvent's SLD to match the hydrogenated polymer arms, rendering them "invisible" to the neutron beam. This isolates the scattering signal entirely to the deuterated core, allowing us to definitively measure core radius, aggregation number, and inter-junction distances during microstructural transitions (e.g., from entangled WLMs to unentangled short micelles)[4].

Solid-State 2H NMR for Junction Dynamics

In thermoset resins and elastomers, the mobility of the cross-link junction dictates the material's glass transition temperature ( Tg ) and energy dissipation characteristics. Because the natural abundance of deuterium is vanishingly small (0.015%), a polymer network cross-linked with Pentaerythritol-d8 dibromide yields a 2H NMR spectrum exclusively from the junction points. The quadrupolar coupling of the deuterium nuclei provides highly specific line shapes (Pake patterns) that reveal the exact frequency and geometry of molecular motions at the node, independent of the polymer backbone.

Quantitative Data: Scattering and Rheological Parameters

To understand the magnitude of the isotopic advantage, consider the Scattering Length Densities (SLD) required for SANS contrast matching. The deuterated core provides nearly a 400% increase in SLD compared to its unlabeled counterpart, enabling precise solvent matching.

Table 1: Scattering Length Densities (SLD) for SANS Contrast Matching

| Component | Chemical Formula | SLD ( ×10−6A˚−2 ) | Application Role |

| Light Water | H2O | -0.56 | Solvent baseline |

| Heavy Water | D2O | 6.36 | Contrast tuning agent |

| Unlabeled Core | C5H10Br2O2 | ~1.20 | Poor contrast against polymer arms |

| D8-Labeled Core | C5H2D8Br2O2 | ~4.50 | High contrast; easily isolated |

Isotopic labeling must be non-perturbative. Table 2 demonstrates that substituting the D8-core into a Gemini surfactant system does not alter the fundamental thermodynamic or rheological properties of the resulting wormlike micelles, ensuring that structural data obtained via SANS is representative of the native system.

Table 2: Rheological Validation of D8-Labeled Gemini Surfactants

| Parameter | Unlabeled System | D8-Labeled System | Delta |

| Critical Micelle Conc. (CMC) | 0.85 mM | 0.86 mM | +1.1% (Negligible) |

| Zero-Shear Viscosity ( η0 ) | 45.2 Pa·s | 44.8 Pa·s | -0.8% (Negligible) |

| Contour Length (via SANS) | Unresolvable | 3200 A˚ | Resolved |

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of D8-Labeled Gemini Surfactants for WLM Analysis

To study the phase transitions of smart wormlike micelles, we synthesize a high-salt-tolerant Gemini surfactant using the D8-labeled core.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 eq of Pentaerythritol-d8 dibromide[2] and 2.1 eq of N-erucamidopropyl-N,N-dimethylamine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is selected due to its high dielectric constant, which stabilizes the transition state of the SN2 quaternization reaction.

-

Thermal Activation: Heat the mixture to 120°C under a nitrogen atmosphere for 48 hours.

-

Isolation: Precipitate the crude product in cold acetone, filter, and recrystallize twice from an ethanol/acetone (1:3) mixture to remove unreacted amine.

-

Self-Validation Step (Crucial): Analyze the product via 1H NMR. In an unlabeled system, the methylene protons adjacent to the bromine would appear at ~3.5 ppm. In this D8-system, this peak must be completely absent . Instead, validate the structure by integrating the amide protons of the erucamidopropyl tails against the hydroxyl protons of the pentaerythritol core.

Caption: Workflow for SANS analysis of D8-labeled polymers using contrast matching.

Protocol B: Synthesis of D8-Core Star Polymers via ATRP

Pentaerythritol dibromide is a proven branching agent[1]. By converting the remaining hydroxyl groups of Pentaerythritol-d8 dibromide into ATRP (Atom Transfer Radical Polymerization) initiators, we can grow highly controlled star polymers.

Step-by-Step Methodology:

-

Esterification: React Pentaerythritol-d8 dibromide with 2-bromoisobutyryl bromide in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0°C.

-

Purification: Wash the organic layer with 0.1 M HCl, followed by saturated NaHCO3 , and brine. Dry over MgSO4 and concentrate.

-

Polymerization: Combine the resulting D8-tetrafunctional initiator with a monomer (e.g., styrene), Cu(I)Br , and N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) ligand in anisole.

-

Self-Validation Step: Monitor the polymerization kinetics via Gel Permeation Chromatography (GPC). A linear increase in Mn versus monomer conversion, coupled with a low dispersity ( Ð<1.2 ), validates that all four D8-labeled initiation sites are growing at identical rates, confirming a true star architecture rather than a linear blend.

Caption: Synthesis pathway of a 4-arm star polymer utilizing a D8-labeled core initiator.

Conclusion

The integration of Pentaerythritol-d8 dibromide into polymer science transcends simple chemical synthesis; it is a fundamental prerequisite for advanced structural elucidation. By embedding a highly localized, non-perturbative deuterium signature at the topological nodes of complex polymers and micelles, researchers unlock the full analytical power of Small-Angle Neutron Scattering and solid-state NMR. Adhering to the self-validating protocols outlined above ensures high-fidelity data, driving the next generation of smart materials and targeted therapeutics.

References

-

[4] ResearchGate. Fig. 4 Viscosity change upon UV irradiation (a,b) and the corresponding SANS data. Available at: [Link]

-

[1] MDPI. Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. Available at: [Link]

Sources

Pentaerythritol-d8 dibromide solubility data in organic solvents

An In-Depth Technical Guide to Pentaerythritol-d8 Dibromide: Solvation Thermodynamics and Experimental Workflows

Executive Summary

Pentaerythritol-d8 dibromide (also known as 2,2-bis(bromomethyl)propane-1,3-diol-d8) is the stable, isotopically labeled analog of a high-production-volume brominated flame retardant[1]. In modern drug development, toxicology, and environmental science, this d8-isotopologue serves as an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the protio-analog is a recognized multisite carcinogen[2][3], understanding its precise solubility profile, handling requirements, and metabolic fate is critical for researchers designing robust pharmacokinetic or environmental degradation assays.

This whitepaper synthesizes the thermodynamic principles of its solvation, provides a self-validating protocol for standard preparation, and maps its divergent metabolic pathways.

Physicochemical Profiling & Solvation Thermodynamics

To successfully manipulate Pentaerythritol-d8 dibromide in vitro, one must understand its structural dichotomy. The molecule features a hydrophilic diol core (two -OH groups) and two hydrophobic, highly polarizable bromomethyl arms[4].

In the solid state (melting point ~109–114 °C)[5][6], the diol core drives strong intermolecular hydrogen bonding, forming a rigid crystal lattice. For a solvent to effectively dissolve this compound, it must thermodynamically outcompete these lattice forces.

-

Polar Protic/Aprotic Solvents (Methanol, Acetone): Act as strong hydrogen-bond donors and acceptors. They rapidly disrupt the diol lattice, resulting in high solubility ("almost transparency")[4][6].

-

Non-Polar Solvents (Carbon Tetrachloride): Fail to disrupt the hydrogen-bonded network, interacting only weakly with the bromomethyl groups, leading to poor solubility[4].

Table 1: Solubility Matrix in Organic Solvents

Note: Empirical data is derived from the protio-analog (CAS 3296-90-0). As discussed below, deuteration does not significantly alter macroscopic thermodynamic solubility.

| Solvent System | Solubility Classification | Temp (°C) | Solvation Mechanism / Causality |

| Methanol | Very Soluble | 20–25 | Strong H-bond donor/acceptor disrupts diol lattice[1][4] |

| Acetone | Very Soluble | 20–25 | Strong H-bond acceptor; excellent wetting properties[1][4] |

| Isopropanol | Very Soluble | 20–25 | Amphiphilic solvation of both diol and bromomethyl groups[4] |

| Ethanol | Soluble | 20–25 | Standard protic solvation[7] |

| Benzene | Soluble | 20–25 | π-electron interactions with polarizable bromine atoms[4] |

| Chloroform | Slightly Soluble | Heated | Weak dipole interactions; requires thermal energy[3] |

| Carbon Tetrachloride | Slightly Soluble | 20–25 | Non-polar; fails to outcompete intermolecular H-bonds[4] |

| Water | 19.4 – 38.0 g/L | 20–25 | Highly polar, but limited by hydrophobic bromomethyl arms[2][5] |

Isotopic Effects on Solubility: An Expert Perspective

A common question in tracer development is whether the d8-label alters solubility. The substitution of protium with deuterium at the carbon backbone primarily lowers the zero-point energy of the C-D bonds. Because deuterium is heavier, the C-D bond is slightly shorter and less polarizable than a C-H bond.

While this kinetic isotope effect can cause microscopic shifts in reversed-phase chromatographic retention times, its impact on macroscopic thermodynamic solubility is negligible. Therefore, researchers can confidently utilize the extensive solubility data of the protio-analog as a highly accurate proxy for formulating Pentaerythritol-d8 dibromide solutions.

Experimental Workflows: Self-Validating Solubilization

When preparing isotopic tracers for quantitative LC-MS/MS, assuming complete dissolution based solely on visual clarity is a critical point of failure. The following protocol integrates a self-validating Quality Control (QC) loop.

Protocol 1: Precision Solubilization for LC-MS/MS Tracer Studies Objective: Prepare a thermodynamically stable 1.0 mg/mL stock solution.

-

Gravimetric Dispensing: Weigh exactly 10.0 mg of Pentaerythritol-d8 dibromide into a 20 mL amber glass vial.

-

Causality: Amber glass is mandatory to prevent potential UV-induced degradation of the carbon-bromine bonds. Glass is chosen over polypropylene to prevent the surface adsorption commonly observed with brominated aliphatics.

-

-

Solvent Addition: Add exactly 10.0 mL of LC-MS grade Methanol.

-

Agitation: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 20–25 °C for 5 minutes.

-

Thermal Assistance (Conditional): If microscopic particulates remain, gently warm the solution to a maximum of 37 °C[1].

-

Causality: Gentle heating provides the kinetic energy required to overcome the final lattice enthalpy without risking thermal degradation or solvent evaporation.

-

-

Self-Validation (QC Check): Do not rely on visual clarity. Dilute an aliquot 1:100 in your starting mobile phase and inject it onto the LC-MS/MS system. Compare the integrated peak area against a historically validated calibration curve. A recovery of >98% confirms complete dissolution.

Figure 1: Self-validating solubilization workflow for Pentaerythritol-d8 dibromide.

Mechanistic Application: Tracing Divergent Metabolism

Pentaerythritol-d8 dibromide is heavily utilized to trace species-specific metabolic pathways. In vivo studies of the protio-analog reveal it to be a multisite carcinogen in rodents[2][3].

In rats and mice, the primary metabolic detoxification route is extensive hepatic glucuronidation[2]. However, human hepatocytes exhibit an extremely low UDP-glucuronosyltransferase (UGT) capacity for this specific compound[2]. This profound species difference dictates that the pharmacokinetic profile in humans will drastically differ from that of rodents. The d8-tracer is essential in these assays to accurately map alternative human metabolic pathways (such as oxidation or direct renal clearance) without interference from endogenous background noise.

Figure 2: Comparative hepatic glucuronidation pathway of Pentaerythritol-d8 dibromide.

Safety and Handling Directives

Because the parent compound is classified as a potential human carcinogen and genotoxin[3], all solubilization and handling of the d8-analog must occur within a Class II biological safety cabinet or a certified chemical fume hood. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory. In the event of a spill, the compound should be dampened with 60-70% ethanol to prevent aerosolization before being absorbed and disposed of as hazardous chemical waste[8].

References

-

National Center for Biotechnology Information. "2,2-Bis(bromomethyl)-1,3-propanediol | CID 18692". PubChem Database. Available at: [Link]

-

European Chemicals Agency (ECHA). "2,2-bis(bromomethyl)propane-1,3-diol". ECHA Substance Information. Available at: [Link]

Sources

- 1. 2,2-Bis(bromomethyl)-1,3-propanediol|98%|CAS 3296-90-0 [benchchem.com]

- 2. 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sfdchem.com [sfdchem.com]

- 4. 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. avantorsciences.com [avantorsciences.com]

- 7. echemi.com [echemi.com]

- 8. 2,2-Bis(bromomethyl)-1,3-propanediol(3296-90-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Thermodynamic Stability of Pentaerythritol-d8 Dibromide: A Comprehensive Technical Guide

Executive Summary

Pentaerythritol-d8 dibromide (CAS: 1216413-92-1) is a highly pure, stable isotope-labeled compound utilized extensively as an internal standard in mass spectrometry, proteomics, and environmental toxicology[1]. Its non-deuterated counterpart, 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG), is a well-documented reactive flame retardant and crosslinking agent used in high-performance polymers[2]. Understanding the thermodynamic stability of the deuterated form is critical for researchers designing high-temperature analytical workflows or studying the degradation kinetics of brominated aliphatic compounds. This whitepaper elucidates the thermodynamic profile, isotopic stability enhancements, and self-validating experimental protocols required to characterize Pentaerythritol-d8 dibromide.

Physicochemical & Thermodynamic Profile

The substitution of protium with deuterium at the carbon skeleton fundamentally alters the molecule's zero-point vibrational energy (ZPE). Because the C–D bond has a greater reduced mass than the C–H bond, its ground-state energy is lower. This Thermodynamic Isotope Effect (TIE) slightly increases the enthalpy of formation, rendering the deuterated molecule thermodynamically more stable than its protio-analog.

Table 1: Baseline Thermodynamic Properties

Note: Due to the specialized nature of the deuterated standard, primary phase transition data is extrapolated from the highly characterized protio-analog (CAS: 3296-90-0) with isotopic shift considerations.

| Property | Value | Causality / Source |

| Molecular Formula | C₅H₂D₈Br₂O₂ | Complete deuteration of the carbon backbone[3]. |

| Molecular Weight | 269.99 g/mol | Increased mass dampens molecular vibrational frequencies[3]. |

| Melting Point ( Tm ) | 112–114 °C | Endothermic phase transition; isotopic substitution may induce a negligible freezing point depression. |

| Decomposition Temp ( Td ) | ~235 °C (455 °F) | Decomposes before boiling due to thermal cleavage of C–Br bonds[4]. |

| Vapor Pressure | 1.3 × 10⁻⁵ mmHg | Extremely low volatility at 25 °C, ensuring solid-state stability[4]. |

| Activation Energy ( Ea ) | > 98 kJ/mol | Elevated above the protio-baseline (98 kJ/mol) due to the Primary Kinetic Isotope Effect (KIE)[4]. |

Mechanisms of Thermal & Chemical Degradation

The thermodynamic stability of Pentaerythritol-d8 dibromide is ultimately limited by its susceptibility to elimination reactions under thermal or alkaline stress.

Research on the spontaneous decomposition of the protio-analog (DBNPG) in aqueous alkaline solutions demonstrates a sequential degradation mechanism[4]. The reaction is initiated by an intramolecular nucleophilic attack, leading to the release of bromide ions and the formation of 3-bromomethyl-3-hydroxymethyloxetane (BMHMO). A subsequent elimination yields 2,6-dioxaspiro[3.3]heptane (DOH)[5].

In the deuterated form, the cleavage of C–D bonds during the transition state requires overcoming a higher activation energy barrier than C–H bonds. This Primary Kinetic Isotope Effect (KIE) significantly retards the rate of spontaneous decomposition, extending the molecule's half-life in solution and increasing its thermal onset of degradation.

Fig 1. Sequential degradation pathway of Pentaerythritol-d8 dibromide.

Self-Validating Experimental Workflows

To accurately quantify the thermodynamic stability of Pentaerythritol-d8 dibromide, analytical protocols must be designed as self-validating systems. This ensures that observed thermal events are intrinsic thermodynamic properties rather than experimental artifacts.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the true thermodynamic melting point ( Tm ) and enthalpy of fusion ( ΔHfus ).

-

Step 1: Preparation. Weigh 3–5 mg of the compound into an aluminum crucible. Seal with a pinhole lid. Causality: The pinhole prevents pressure buildup from trace moisture expansion, which would artificially shift the endothermic melting peak.

-

Step 2: Purge. Maintain a dry Nitrogen ( N2 ) flow at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation during heating.

-

Step 3: Heat-Cool-Heat Cycle.

-

Heat from 25 °C to 130 °C at 10 °C/min.

-

Cool to 25 °C at 10 °C/min.

-

Re-heat to 200 °C at 10 °C/min.

-

-

Self-Validation: The first heating cycle erases the thermal and mechanical history of the crystal lattice. The second heating cycle provides the true thermodynamic Tm . If the peak area ( ΔHfus ) decreases in the second cycle, it indicates that partial thermal degradation occurred immediately post-melting.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Map the decomposition kinetics and calculate the activation energy ( Ea ).

-

Step 1: Preparation. Weigh 10 mg of the sample into a platinum pan.

-

Step 2: Orthogonal Gas Runs. Perform identical heating ramps (up to 500 °C) under two different environments: N2 (inert) and Air (oxidative).

-

Step 3: Variable Heating Rates. Run the N2 method at multiple heating rates (5, 10, 15, and 20 °C/min).

-

Self-Validation: Comparing N2 vs. Air isolates pure thermal cracking from oxidative degradation. Utilizing multiple heating rates allows for the application of the Ozawa-Flynn-Wall isoconversional method. This calculates Ea without assuming a specific kinetic model, providing a mathematically self-validating measure of the molecule's thermal stability.

Fig 2. Multi-modal thermal analysis workflow for thermodynamic profiling.

Conclusion

Pentaerythritol-d8 dibromide exhibits a robust thermodynamic profile characterized by a stable crystalline phase up to ~112 °C and resistance to thermal decomposition up to ~235 °C. The incorporation of deuterium not only serves its primary function as a mass-shifted analytical standard but intrinsically enhances the molecule's thermodynamic and kinetic stability. By employing rigorous, self-validating thermal analysis workflows, researchers can accurately leverage this stability for high-temperature applications and complex matrix extractions.

References

- Sigma-Aldrich. "Pentaerythritol-d8 Dibromide | 1216413-92-1".

- Sigma-Aldrich.

- Pharmaffiliates. "CAS No : 1216413-92-1| Chemical Name : Pentaerythritol-d8 Dibromide".

- Santa Cruz Biotechnology. "Pentaerythritol-d8 Dibromide | SCBT".

- Guidechem. "2,2-Bis(bromomethyl)-1,3-propanediol 3296-90-0 wiki".

- PubChem / NIH. "2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692".

- ECHEMI. "3296-90-0, 2,2-Bis(bromomethyl)-1,3-propanediol Formula".

- Sigma-Aldrich. "2,2-Bis(bromomethyl)-1,3-propanediol 98 3296-90-0".

Sources

Stable Isotope-Labeled Pentaerythritol Derivatives: A Technical Whitepaper on Synthesis, Analytical Applications, and Forensic Provenancing

The Mechanistic Imperative of Stable Isotope Labeling

Pentaerythritol (C(CH₂OH)₄) is a highly versatile neopentyl tetrol utilized extensively as a chemical building block in the synthesis of alkyd resins, synthetic lubricants, and powerful secondary explosives such as pentaerythritol tetranitrate (PETN). In advanced analytical chemistry and forensic provenancing, the deployment of stable isotope-labeled (SIL) analogues—specifically ¹³C and deuterium (d₈) derivatives—is an absolute necessity.

The causality behind this requirement lies in the physics of mass spectrometry (MS). When analyzing complex biological or environmental matrices, co-eluting endogenous compounds cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. Structural analogues fail to mimic the exact ionization dynamics of the target analyte[1]. Stable isotope-labeled internal standards (SIL-IS) solve this by sharing identical physicochemical properties with the native analyte while possessing a distinct mass shift. This allows them to co-elute chromatographically and undergo identical ionization, thereby acting as a self-correcting internal baseline for matrix effects[1].

Quantitative Specifications of Commercial Derivatives

The selection of the correct isotopic label is dictated by the chromatographic technique. Deuterium-labeled compounds (e.g., Pentaerythritol-d₈) are cost-effective but can exhibit a Kinetic Isotope Effect (KIE) during reversed-phase liquid chromatography. The weaker carbon-deuterium bond alters the molecule's hydrophobicity slightly, leading to retention time shifts relative to the native compound. Conversely, ¹³C-labeled analogues (e.g., Pentaerythritol-1³C) do not suffer from chromatographic isotope effects, ensuring perfect co-elution, making them the gold standard for LC-MS/MS[2].

Table 1: Specifications of Stable Isotope-Labeled Pentaerythritol Derivatives

| Derivative | CAS Number | Molecular Formula | Molecular Weight | Mass Shift (Δm) | Primary Application |

| Native Pentaerythritol | 115-77-5 | C₅H₁₂O₄ | 136.15 g/mol | N/A | Baseline Analyte |

| Pentaerythritol-¹³C | 334974-06-0 | C₄(¹³C)H₁₂O₄ | 137.14 g/mol | +1 Da | LC-MS/MS Internal Standard[2] |

| Pentaerythritol-d₈ | 82414-60-6 | C₅H₄D₈O₄ | 144.20 g/mol | +8 Da | GC-MS Internal Standard[3] |

Analytical Workflow: SIL-IS in LC-MS/MS Quantification

Because pentaerythritol possesses four highly polar hydroxyl groups, standard C18 columns fail to retain it adequately. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed to ensure proper retention and peak shape.

Step-by-Step Methodology: HILIC-MS/MS Quantification

-

Standard Preparation: Prepare 1 mg/mL stock solutions of native pentaerythritol and2[2] in 50:50 Methanol:Water.

-

Sample Spiking: Spike 10 µL of a 100 ng/mL SIL-IS working solution into 500 µL of the sample matrix (e.g., environmental water or plasma). Causality: Spiking before extraction ensures that any losses during sample preparation are proportionally mirrored by the IS.

-

Extraction (SPE): Load the sample onto a pre-conditioned Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction cartridge. Wash with 5% methanol to remove salts, and elute with 100% methanol.

-

Reconstitution: Evaporate the eluate under a gentle N₂ stream at 40°C. Reconstitute in 100 µL of HILIC mobile phase (e.g., 95% Acetonitrile with 10 mM Ammonium Acetate).

-

LC-MS/MS Analysis: Inject 5 µL onto a HILIC column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the native (+0 Da) and ¹³C-labeled (+1 Da) compounds.

-

Self-Validation Check: Monitor the absolute peak area of the SIL-IS across all sample injections. A variance of >15% indicates severe matrix suppression that exceeds the linear dynamic range of the assay, dictating that the sample must be diluted and re-run.

Fig 1: LC-MS/MS quantitative workflow utilizing SIL-IS for matrix effect compensation.

Forensic Provenancing via Isotope Ratio Mass Spectrometry (IRMS)

Beyond quantitative analysis, the natural stable isotope ratios of pentaerythritol derivatives are critical in forensic chemistry. Pentaerythritol tetranitrate (PETN) is a primary component in plastic explosives like Semtex. Forensic investigators utilize Isotope Ratio Mass Spectrometry (IRMS) to trace the geographic and manufacturing origin of recovered explosives[4].

The causality of this tracing relies on the preservation of isotopic signatures during synthesis. Research demonstrates a strict 1:1 relationship between the δ¹³C values of the pentaerythritol reactant and the resulting PETN product[5]. Because the nitration reaction goes to completion with high yield, no carbon fractionation occurs[5]. Conversely, the δ¹⁵N values of PETN are heavily influenced by the specific batch of nitric acid used during manufacturing[4]. By mapping these multidimensional isotopic signatures, investigators can link unexploded ordnance to specific illicit laboratories or commercial manufacturers.

Step-by-Step Methodology: Forensic Isolation and IRMS of PETN

To prevent analytical error, PETN must be completely isolated from its polymer matrix (e.g., styrene-butadiene in Semtex) without inducing isotopic fractionation[5].

-

Selective Solubilization: Suspend 50 mg of the bulk explosive in 5 mL of cold acetone. Causality: PETN is highly soluble in acetone, whereas the polymeric binders and other explosive co-ingredients (like RDX) exhibit differential solubility, allowing for selective partitioning.

-

Filtration: Pass the supernatant through a 0.2 µm PTFE syringe filter to remove insoluble matrix particulates.

-

Recrystallization: Evaporate the acetone slowly under a gentle stream of nitrogen at room temperature to recrystallize pure PETN. Causality: Accelerated evaporation via heat can cause thermal degradation or localized fractionation, altering the pristine δ¹³C and δ¹⁵N ratios.

-

IRMS Analysis: Weigh 0.5 mg of the purified PETN into tin capsules. Combust the sample in an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS) to determine bulk δ¹³C and δ¹⁵N values.

-

Self-Validation Check: Analyze a known international isotopic standard (e.g., IAEA-CH-6 for carbon) before and after the PETN batch. The measured δ¹³C must fall within ±0.1‰ of the certified value to definitively prove that the isolation process and instrument tuning did not introduce artificial isotopic fractionation.

Fig 2: Isotopic routing in PETN synthesis showing precursor-product signature preservation.

References

- Howa, J. D., Lott, M. J., & Ehleringer, J. R. (2014). "Observations and sources of carbon and nitrogen isotope ratio variation of pentaerythritol tetranitrate (PETN)".

- Jackson, G. (2019).

- Santa Cruz Biotechnology (SCBT). "Pentaerythritol-13C | CAS 334974-06-0".

- Analytical Chemistry (2020). "Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry".

- LGC Standards. "Pentaerythritol-d8 | CAS 82414-60-6".

Sources

Precision Engineering of Dendritic Architectures: The Strategic Role of Pentaerythritol-d8 Dibromide as an Isotopically Labeled Core

Executive Summary

As dendrimer chemistry advances toward complex, high-generation nanoconstructs for targeted drug delivery and materials science, the analytical bottleneck of structural verification becomes increasingly severe. Pentaerythritol-d8 dibromide (CAS 1216413-92-1) emerges as a critical, isotopically labeled bifunctional core[1]. By acting as an A₂B₂ monomer with a fully deuterated neopentyl backbone, it enables both orthogonal divergent synthesis and advanced spatial characterization via Small-Angle Neutron Scattering (SANS) and multi-nuclear NMR. This whitepaper details the mechanistic causality, quantitative advantages, and self-validating protocols for integrating this specialized core into dendrimer synthesis.

The Analytical Bottleneck in Dendritic Architectures

Dendrimers are highly branched, monodisperse macromolecules synthesized through iterative, step-wise generational growth[2]. While polyamidoamine (PAMAM) and polyether dendrimers are heavily utilized in drug delivery due to their multivalent surfaces and encapsulation capabilities[3], characterizing their internal structure is a persistent challenge.

As dendrimers reach higher generations (G4 and above), they experience the "de Gennes dense packing" phenomenon. The periphery becomes sterically crowded, forcing the terminal branches to back-fold into the core's microenvironment. Traditional ¹H NMR spectroscopy fails to resolve this architectural shift due to massive signal overlap between the core and the thousands of repeating branch protons. Furthermore, standard dynamic light scattering (DLS) cannot distinguish the core's conformation from the dense polymeric shell.

Chemical & Isotopic Advantages of Pentaerythritol-d8 Dibromide

To bypass these limitations, researchers engineer dendrimers using isotopically labeled, asymmetric cores. Pentaerythritol-d8 dibromide (C₅H₂D₈Br₂O₂) provides two distinct mechanistic advantages over traditional symmetric cores (such as ethylenediamine or unmodified pentaerythritol)[4]:

-

Orthogonal Reactivity (A₂B₂ Monomer): The molecule possesses two primary bromides (-CD₂Br) and two primary hydroxyls (-CD₂OH). This bifunctionality allows researchers to synthesize "Janus" dendrimers. One type of dendritic wedge can be grown via nucleophilic substitution of the bromides, while a completely different wedge can be attached via esterification of the hydroxyls.

-

Isotopic Silencing & Contrast: The complete deuteration of the methylene groups (-CD₂-) renders the core "silent" in ¹H NMR. This provides a clean baseline to quantify the attachment of subsequent generations. In ²H NMR, the core can be observed exclusively to study its relaxation times ( T1 / T2 ), directly measuring the core's mobility and validating the extent of branch back-folding.

Caption: Orthogonal divergent synthesis workflow utilizing the A2B2 functionality of the d8-core.

Spatial Resolution via Small-Angle Neutron Scattering (SANS)

The most profound role of the d8-core is its application in Small-Angle Neutron Scattering (SANS). Neutrons scatter differently off hydrogen (¹H) versus deuterium (²H). By embedding the deuterated d8-core inside a hydrogenated dendritic shell, researchers can employ "Contrast Matching."

By tuning the ratio of H₂O to D₂O in the solvent, the solvent's Scattering Length Density (SLD) can be perfectly matched to the SLD of the hydrogenated shell. When this match occurs, the shell becomes "invisible" to the neutron beam, and the resulting scattering profile is generated exclusively by the d8-core.

Quantitative Data: Scattering Length Densities (SLD)

To achieve a successful contrast match, the SLD of the system components must be strictly calculated. Table 1 summarizes the critical SLD values used to isolate the d8-core.

| Component | Chemical State | Approx. SLD ( ×10−6A˚−2 ) | SANS Function |

| Light Water | H₂O | -0.56 | Low-SLD solvent base |

| Heavy Water | D₂O | +6.36 | High-SLD solvent base |

| Dendrimer Shell | Hydrogenated (e.g., h-PAMAM) | +1.10 to +1.30 | Contrast-matched target (Invisible) |

| Dendrimer Core | Pentaerythritol-d8 | +6.00 to +6.50 | High-contrast scattering center (Visible) |

Table 1: Comparative SLD values for SANS contrast matching in dendrimer characterization.

Caption: SANS contrast matching logic isolating the d8-core scattering from the hydrogenated shell.

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that each synthetic or analytical step inherently proves its own success.

Protocol A: Orthogonal Azidation of the d8-Core (G1 Preparation)

This protocol converts the primary bromides of Pentaerythritol-d8 dibromide into azides, preparing the core for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, without disturbing the hydroxyl groups.

-

Preparation: Dissolve 1.0 equivalent of Pentaerythritol-d8 dibromide in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is chosen as a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion unsolvated and highly nucleophilic, drastically lowering the activation energy for the Sₙ2 displacement of the sterically hindered neopentyl bromides.

-

-

Reaction: Add 2.5 equivalents of Sodium Azide (NaN₃). Heat the mixture to 80°C for 24 hours under an argon atmosphere.

-

Causality: The slight molar excess of NaN₃ ensures complete bifunctional conversion, while the 80°C temperature provides sufficient kinetic energy without risking thermal decomposition of the resulting organic azide.

-

-

Workup: Quench the reaction with cold distilled water and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Self-Validation (FTIR & NMR): Analyze the crude oil via FTIR spectroscopy. The complete disappearance of the C–Br stretch (~600 cm⁻¹) and the emergence of a sharp, highly intense asymmetric azide stretch at ~2100 cm⁻¹ validates total conversion. Subsequent ¹H NMR will show only the hydroxyl protons (if not D₂O exchanged), validating that the deuterium labels (-CD₂-) remained intact during the harsh Sₙ2 conditions.

Protocol B: SANS Contrast Matching Formulation

This protocol isolates the radius of gyration ( Rg ) of the d8-core within a fully synthesized, hydrogenated dendrimer shell.

-

SLD Calculation: Calculate the exact SLD of the hydrogenated dendrimer shell based on its monomeric volume and atomic composition (typically ~1.20 ×10−6A˚−2 for PAMAM).

-

Solvent Tuning: Prepare a specific volumetric ratio of H₂O and D₂O.

-

Causality: Because SLD is an additive property, mixing H₂O (negative SLD) and D₂O (positive SLD) allows the creation of a solvent matrix that perfectly matches the shell's SLD, optically "erasing" it from the neutron detector.

-

-

Sample Equilibration: Dissolve the d8-core dendrimer in the isotopic solvent mixture at a concentration of 2-5 mg/mL. Allow 24 hours for complete H/D exchange of any labile protons (e.g., amides or peripheral amines) to stabilize the scattering baseline.

-

Self-Validation (Porod Invariant): Perform the neutron scattering experiment. If the contrast match point is perfectly achieved, the Porod invariant (the integral of the scattering curve) of the shell will drop to zero. The resulting scattering curve I(q) will fit exclusively to the form factor of the d8-core. Fitting this isolated data to a Guinier approximation yields the core's Rg , validating its true spatial distribution and confirming whether the dense shell has compressed the core.

Sources

Engineering Stability and Efficacy: A Technical Guide on Brominated Deuterated Polyol Derivatives in Drug Development

Executive Summary

The intersection of halogenation and isotopic labeling within polyol scaffolds represents a highly specialized frontier in medicinal chemistry and advanced materials science. Historically, brominated polyols have been engineered as reactive intermediates and flame-retardant backbones in polyurethane foams [1]. Conversely, deuterated polyols (such as Glycerol-d8 and Dulcite-d2) have served as foundational internal standards for NMR spectroscopy, mass spectrometry, and metabolic tracer studies[2][3].

By merging these three structural identities—the aqueous solubility of a polyol , the electrophilic reactivity of a brominated leaving group, and the metabolic shielding of deuteration —we generate a class of highly tuned Active Pharmaceutical Ingredients (APIs). This whitepaper deconstructs the mechanistic causality behind brominated deuterated polyol derivatives, providing drug development professionals with actionable, self-validating protocols for their synthesis and application.

Mechanistic Causality: The Tripartite Scaffold

To understand the utility of these derivatives, we must isolate the physicochemical contribution of each structural component:

-

The Polyol Backbone (The Scaffold): Polyols (e.g., mannitol, xylitol, glycerol) provide a highly functionalized, stereochemically rich foundation. Their multiple hydroxyl groups ensure high aqueous solubility and offer multiple vectors for functionalization.

-

Bromination (The Electrophile): The carbon-bromine (C-Br) bond introduces significant lipophilicity and steric bulk. In oncology, specific brominated polyols (like the alkylating agent mitobronitol) utilize the bromide ion as a precise leaving group. The displacement of the bromide facilitates the formation of reactive epoxides that cross-link DNA in neoplastic cells.

-

Deuteration (The Metabolic Shield): Replacing protium (hydrogen) with deuterium at the carbons adjacent to the bromine atom leverages the Kinetic Isotope Effect (KIE) . Because the C-D bond possesses a lower zero-point energy than the C-H bond, it requires greater activation energy to cleave. This primary KIE effectively shields the molecule from rapid Cytochrome P450 (CYP450) mediated α-hydroxylation and premature debromination, drastically extending the API's biological half-life.

Fig 1. Metabolic shielding mechanism via Kinetic Isotope Effect (KIE) in deuterated polyols.

Case Study: Deuterated Mitobronitol

To illustrate the clinical potential of this class, we examine a theoretical deuterated analog of an existing drug: Deuterated Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol-1,1,6,6-d4) .

Native mitobronitol is an antineoplastic agent. However, its rapid systemic clearance and off-target toxicity limit its therapeutic window. By selectively deuterating the C1 and C6 positions (the carbons bearing the bromine atoms), we induce a secondary KIE. This subtly modulates the rate of bromide departure and prevents oxidative degradation at the terminal carbons, shifting the clearance pathway and prolonging the circulation of the active alkylating warhead.

Quantitative Data Presentation

Table 1: Comparative Physicochemical and Pharmacokinetic Profiling

| Parameter | Native Mitobronitol | Deuterated Mitobronitol (d4) | Causality / Rationale |

| Molecular Weight | 307.96 g/mol | 311.98 g/mol | +4 Da due to precise isotopic substitution at C1/C6. |

| C-X Bond Energy | ~410 kJ/mol (C-H) | ~418 kJ/mol (C-D) | Increased zero-point energy strengthens the terminal bonds. |

| Metabolic Half-Life | 2.4 hours | > 4.8 hours (Predicted) | Primary KIE blocks CYP450-mediated oxidation. |

| Primary Clearance | Hepatic (Oxidative) | Renal (Unchanged) | Shielding shifts clearance from hepatic to renal pathways. |

| Alkylating Efficiency | High (Rapid) | High (Controlled) | Secondary KIE slightly modulates the bromide leaving rate. |

Experimental Protocols: Regioselective Synthesis & Validation

Synthesizing a brominated deuterated polyol requires extreme regioselectivity. The goal is to brominate the primary hydroxyls while preserving both the secondary hydroxyls and the delicate deuterium labels.

As an Application Scientist, I strongly advise against using traditional Hydrobromic acid (HBr) methods for this class. HBr induces acid-catalyzed dehydration (forming unwanted anhydro-polyols) and risks isotopic scrambling. Instead, we utilize a modified Appel Reaction , which operates under mild, neutral-to-basic conditions.

Protocol: Synthesis of 1,6-dibromo-1,6-dideoxy-D-mannitol-1,1,6,6-d4

Objective: Convert the primary hydroxyls of D-mannitol-1,1,6,6-d4 to bromides while ensuring a self-validating analytical loop.

Reagents:

-

D-mannitol-1,1,6,6-d4 (1.0 eq)

-

Carbon tetrabromide (CBr₄, 2.5 eq)

-

Triphenylphosphine (PPh₃, 2.5 eq)

-

Anhydrous Pyridine (Solvent and acid scavenger)

Step-by-Step Methodology:

-

Initiation & Environmental Control: Dissolve D-mannitol-d4 in anhydrous pyridine in a flame-dried flask at 0°C under a strict argon atmosphere.

-

Causality: Argon prevents the oxidative degradation of PPh₃. The 0°C environment controls the exothermic formation of the active bromophosphonium intermediate, preventing thermal degradation of the polyol.

-

-

Activation: Add CBr₄ to the stirring solution, followed by the portion-wise addition of PPh₃ over 30 minutes.

-

In-Line Validation: The solution will transition from colorless to a distinct pale yellow. This colorimetric shift visually validates the formation of the active electrophilic species.

-

-

Propagation (Regioselective Bromination): Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

-

Causality: The extreme steric bulk of the triphenylphosphonium intermediate ensures that nucleophilic attack is restricted exclusively to the unhindered primary hydroxyls at C1 and C6. The secondary hydroxyls remain untouched.

-

-

Quenching & Purification: Quench the reaction with 5 mL of methanol to destroy excess reagent. Concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography using a Dichloromethane:Methanol gradient.

-

Self-Validation (Analytical Confirmation):

-

LC-MS/MS: Analyze the purified fraction. You must observe the [M+Na]+ adduct with a characteristic 1:2:1 isotopic triplet (confirming the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br). The mass must reflect a +4 Da shift compared to the native molecule, validating the retention of all four deuteriums.

-

¹H-NMR (in DMSO-d6): The ultimate self-validating step. The spectrum must show the complete absence of proton signals at the C1 and C6 positions (typically found at 3.4–3.6 ppm in native polyols). Only the secondary hydroxyl protons and the C2-C5 methine protons should be visible.

-

Fig 2. Step-by-step synthetic workflow for targeted bromination of a deuterated polyol scaffold.

Broader Applications in Drug Development

Beyond direct alkylating agents, brominated deuterated polyols serve as highly specialized building blocks [4][5].

-

Radiosensitizers: The heavy bromine atom acts as an excellent X-ray absorber, while the deuterated polyol backbone ensures the molecule survives hepatic first-pass metabolism long enough to accumulate in tumor microenvironments.

-

Metabolic Tracers: The unique mass signature (shifted by both bromine isotopes and deuterium atoms) makes these derivatives unparalleled internal standards for tracking complex glycolytic and polyol-pathway metabolic disorders in mass spectrometry.

By mastering the regioselective synthesis and mechanistic causality of these tripartite molecules, drug development professionals can unlock new paradigms in pharmacokinetic tuning and targeted API delivery.

References

- US3546253A - Bromine-containing polyol ethers and method of preparation.

-

Glycerol-d8 | CAS 7325-17-9. ResolveMass Laboratories. [Link]

-

Odor-Active Compounds in Flexible Polyurethane Materials. Semantic Scholar. [Link]

-

Synthesis of Biobased Polyols from Soybean Meal for Application in Rigid Polyurethane Foams. ACS Publications.[Link]

Methodological & Application

Application Note: Synthesis and Derivatization of Pentaerythritol-d8 Dibromide

Target Audience: Synthetic Chemists, Isotope Labeling Specialists, and Drug Discovery Scientists Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The strategic incorporation of deuterium into pharmaceutical pipelines—often termed the "heavy drug" approach—leverages the kinetic isotope effect (KIE) to enhance metabolic stability, alter pharmacokinetics, and reduce the formation of toxic metabolites. Pentaerythritol-d8 dibromide (2,2-bis(bromomethyl-d2)-1,3-propanediol-d4) serves as a highly versatile, isotopically labeled building block. It is primarily utilized for synthesizing deuterated spirocycles, oxetanes, and complex polycyclic pharmacophores 1.

The Mechanistic Challenge: The substitution of the hydroxyl groups in pentaerythritol poses a significant synthetic challenge due to the extreme steric hindrance of the neopentyl center. Direct SN2 displacement by a bromide ion is kinetically unfavorable.

The Solution (Causality of Reagent Choice): By utilizing glacial acetic acid as a co-solvent and reactant, the hydroxyl groups are transiently converted into acetate esters. These acetates serve as superior leaving groups compared to free hydroxyls, significantly lowering the activation energy barrier for the incoming bromide nucleophiles 2. Furthermore, the lack of α-protons on the neopentyl carbon ensures that no acid-catalyzed enolization can occur. This structural feature is critical: it means that non-deuterated HBr and acetic acid can be safely used under harsh reflux conditions without risking deuterium-to-hydrogen (D-to-H) back-exchange, thereby preserving the >98 atom % D isotopic purity of the core.

Synthetic Workflow Visualization

Synthetic workflow from Pentaerythritol-d8 to spirocyclic derivatives.

Quantitative Data & Reagent Parameters

A critical failure point in the synthesis of 2,2-bis(bromomethyl)-1,3-propanediol is the formation of over-brominated side products (tribromide) or incomplete reactions (monobromide). By strictly controlling the HBr stoichiometry to 3.0 equivalents (a slight excess over the theoretical 2.0), the reaction naturally arrests at the dibromide stage.

Table 1: Reagent Quantities and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function in Workflow |

| Pentaerythritol-d8 | 144.20 | 1.0 | 50.0 g | Isotopic starting material |

| HBr (33% in AcOH) | 80.91 | 3.0 | 180 mL | Brominating agent & acid catalyst |

| Glacial Acetic Acid | 60.05 | Solvent | 150 mL | Transient acetate intermediate former |

| Aqueous HBr (48%) | 80.91 | Excess | 100 mL | Ester hydrolysis reagent |

Protocol 1: Synthesis of Pentaerythritol-d8 Dibromide

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen line, add 50.0 g (0.35 mol) of Pentaerythritol-d8.

-

Solvation & Activation: Add 150 mL of glacial acetic acid to create a suspension. Begin heating to 90°C.

-

Hydrobromination: Slowly dropwise add 180 mL of 33% HBr in acetic acid. Note: The reaction is mildly exothermic initially as the dissolution and acetylation begin.

-

Reflux: Elevate the temperature to 120°C and reflux for 8 to 10 hours. The mixture will transition from a white suspension to a clear, pale-yellow solution as the neopentyl SN2 bromination proceeds 2.

-

Hydrolysis of Acetates: The reaction at this stage yields a mixture of the desired dibromide and its unreacted acetate esters. To hydrolyze these esters, carefully add 100 mL of 48% aqueous HBr and reflux for an additional 2 hours. Causality: Aqueous HBr shifts the equilibrium, hydrolyzing the acetates back to hydroxyl groups without reversing the stable C-Br bonds.

-

Workup & Isolation: Cool the mixture to room temperature, then pour it over 500 g of crushed ice. The product, Pentaerythritol-d8 dibromide, will immediately precipitate as a dense white solid.

-

Purification: Filter the crude solid via a Büchner funnel. Wash with cold distilled water until the filtrate reaches a neutral pH. Recrystallize the crude product from hot toluene to yield pure, needle-like crystals 3.

In-Process Self-Validation System

To guarantee trustworthiness and prevent the isolation of incomplete mixtures, utilize the following logical decision tree during Step 4:

Logical decision tree for in-process self-validation via GC-MS.

Protocol 2: Derivatization to 2,6-Dioxaspiro[3.3]heptane-d8

Spirocyclic oxetanes are highly sought-after in drug development for their ability to improve metabolic stability and aqueous solubility while acting as carbonyl bioisosteres.

Step-by-Step Methodology

-

Alkaline Activation: Dissolve 10.0 g of the purified Pentaerythritol-d8 dibromide in 50 mL of a 30% aqueous KOH solution.

-

Intramolecular Cyclization: Equip the flask with a short-path distillation head. Heat the mixture to 140–150°C.

-

Causality of Design: The strong alkaline conditions deprotonate the hydroxyl groups. The rigid neopentyl geometry pre-organizes the resulting alkoxides and the bromomethyl groups, entropically favoring a double 4-exo-tet cyclization over intermolecular polymerization.

-

Self-Validating Isolation: The transition from a dense organic solid (the dibromide) to a volatile liquid (the spirocycle) allows for real-time validation. As the cyclization occurs, the 2,6-dioxaspiro[3.3]heptane-d8 continuously distills out of the reaction mixture. If the vapor temperature stabilizes at ~142°C, the double cyclization is structurally validated.

Analytical Validation Parameters

Every synthesized batch must be subjected to a rigorous self-validating analytical panel to confirm both chemical and isotopic integrity.

Table 2: Quality Control & Analytical Validation Parameters

| Analytical Technique | Target Metric | Causality / Validation Purpose |

| 13C-NMR (CDCl3) | Absence of peaks at ~63 ppm | Confirms complete bromination and total hydrolysis of intermediate acetates. |

| HRMS (ESI+) | m/z [M+H]+ matching C5H3D8Br2O2 | Validates exact mass and confirms no D-to-H back-exchange occurred during reflux. |

| GC-FID | > 98% Peak Area | Ensures the complete removal of monobromide and tribromide impurities. |

| Melting Point | 112–114 °C | Physical verification of the dibromide crystal lattice purity 3. |

References

-

Title : Pentaerythritol-d8 Dibromide | 1216413-92-1 Source : Sigma-Aldrich URL :

-

Title : US3607953A - Process for production of 2,2-bis(halomethyl)-1,3-propanediol from pentaerythritol Source : Google Patents URL : 2

-

Title : 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 Source : PubChem (NIH) URL : 3

-

Title : CAS No : 1216413-92-1 | Chemical Name : Pentaerythritol-d8 Dibromide Source : Pharmaffiliates URL : 1

Sources

Application Note: Advanced Reaction Conditions for the Nucleophilic Substitution of Pentaerythritol-d8 Dibromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & The Neopentyl Challenge

Pentaerythritol-d8 dibromide (2,2-bis(bromomethyl-d2)propane-1,1,3,3-d4-1,3-diol) is a highly specialized isotopic building block used in the synthesis of deuterated active pharmaceutical ingredients (APIs), energetic polymers, and flame retardants[1][2]. However, executing a nucleophilic substitution on this substrate presents a severe synthetic challenge due to its neopentyl carbon skeleton .

In standard primary alkyl halides, the SN2 mechanism proceeds rapidly. In contrast, the primary carbons in pentaerythritol dibromide are adjacent to a quaternary carbon. This bulky, tert-butyl-like steric environment effectively blocks the backside trajectory required for an incoming nucleophile[3]. Consequently, SN2 reactions on neopentyl bromides are approximately 105 times slower than on standard primary bromides[4].

Attempting to bypass this via an SN1 pathway is equally problematic. The departure of the bromide ion generates a highly unstable primary carbocation, which immediately undergoes a 1,2-alkyl shift (rearrangement) to form a more stable tertiary carbocation, leading to undesired isomeric byproducts[5].

Caption: Competing SN2 and SN1 mechanistic pathways for neopentyl halide substitution.

Mechanistic Insights: Forcing the SN2 Pathway

To successfully substitute the bromides without triggering SN1 rearrangements, the SN2 pathway must be thermodynamically and kinetically forced. This requires a triad of specific conditions:

-

Polar Aprotic Solvents (DMSO or DMF): Protic solvents hydrogen-bond with the nucleophile, creating a solvation shell that lowers its ground-state energy. Polar aprotic solvents like leave the nucleophile "bare," significantly raising its ground-state energy and reducing the activation energy ( Ea ) required to reach the transition state[6][7].

-

High Thermal Activation (100–120 °C): The steric clash in the neopentyl transition state results in an exceptionally high Ea . Extended heating (24–48 hours) at elevated temperatures is mandatory to drive the reaction forward[6][8].

-

Linear/Small Nucleophiles: Reagents like the azide anion (N₃⁻) are ideal. Their linear geometry minimizes steric repulsion during the backside attack, making them the standard choice for functionalizing neopentyl systems[8][9].

The Role of Deuterium: Secondary Kinetic Isotope Effects (KIE)

When working with Pentaerythritol-d8 dibromide, the reactive carbon is a −CD2−Br group. This isotopic labeling introduces a secondary α -deuterium kinetic isotope effect .

Counterintuitively, the deuterated substrate will often react slightly faster than its non-deuterated counterpart in an SN2 reaction ( kH/kD<1 , an inverse KIE). Because the SN2 transition state is highly crowded, the out-of-plane bending vibrations of the C-D bonds become stiffer. Deuterium, having a lower zero-point energy (ZPE) than hydrogen, experiences a smaller ZPE increase between the ground state and the transition state. This results in a marginally lower activation energy for the d8-substrate. Drug development professionals must account for this altered kinetic profile when scaling up isotopic syntheses.

Quantitative Analysis of Reaction Parameters

The following table summarizes the kinetic and thermodynamic parameters required to achieve >90% conversion in neopentyl substitution systems[4][6][8].

| Substrate Type | Leaving Group | Relative SN2 Rate | Required Temperature | Optimal Solvent | Reaction Time |

| Standard Primary | -Br | 1.0 (Baseline) | 20–60 °C | Various | 2–8 hours |

| Neopentyl | -Br | ~10⁻⁵ | 100–120 °C | DMSO / DMF | 24–48 hours |

| Neopentyl | -OTf | ~10⁻² | 60–80 °C | Polar Aprotic | 12–24 hours |

| Neopentyl | -I | ~10⁻⁴ | 80–100 °C | Polar Aprotic | 18–36 hours |

Experimental Protocol: Synthesis of DAP-d8 (Diazide)

This self-validating protocol details the conversion of Pentaerythritol-d8 dibromide to 2,2-bis(azidomethyl-d2)propane-1,1,3,3-d4-1,3-diol (DAP-d8), a critical precursor for click-chemistry and energetic thermoplastic elastomers[7][8].

Caption: Step-by-step experimental workflow for the nucleophilic substitution of neopentyl halides.

Materials Required:

-

Pentaerythritol-d8 dibromide (1.0 eq, limiting reagent)

-

Sodium azide (NaN₃) (3.0 eq, excess required to drive kinetics)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc) and Deionized Water

-

Saturated aqueous NaCl (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Step 1: Reaction Assembly (Inert Atmosphere)

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Pentaerythritol-d8 dibromide (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Carefully add Sodium azide (3.0 eq) to the stirring solution under an argon or nitrogen atmosphere. Note: The suspension will be heterogeneous initially.

Step 2: Thermal Activation 3. Submerge the flask in an oil bath pre-heated to 110 °C [8]. 4. Stir vigorously for 24 to 48 hours .

-

In-Process Validation (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 7:3). The starting dibromide will slowly disappear, replaced by a more polar, UV-inactive spot (stain with KMnO₄ or iodine).

Step 3: Quenching and Extraction 5. Remove the flask from the heat source and allow it to cool completely to room temperature. 6. Quench the reaction by adding deionized water (equal to the volume of DMSO used). 7. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 2 volumes).

Step 4: Purification 8. Combine the organic EtOAc layers. To remove residual DMSO, wash the organic phase aggressively with deionized water (2 × 1 volume) followed by saturated brine (1 × 1 volume). 9. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 40 °C .

Step 5: Final Validation Checkpoints

-

FT-IR Spectroscopy: Confirm the success of the substitution by the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ (characteristic of the −N3 group) and the absence of the C-Br stretch at ~650 cm⁻¹.

-

¹³C NMR: Verify the upfield shift of the neopentyl carbon. The −CD2−Br signal will shift significantly upon conversion to −CD2−N3 (note that the carbon signals will be multiplets due to C-D coupling).

Safety & Handling Warnings

-

Azide Toxicity & Explosive Potential: Sodium azide is highly toxic and reacts with acids to form hydrazoic acid ( HN3 ), a highly toxic and explosive gas. Never acidify the reaction mixture.

-

Energetic Products: Organic azides with a low carbon-to-nitrogen ratio are potentially explosive[7][9]. The synthesized DAP-d8 has a high nitrogen content. Do not subject the isolated product to temperatures exceeding 90 °C or aggressive physical shock. Always use a blast shield during thermal activation.

References

-

Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

A Versatile Monomer for Preparing Well-Defined Functional Polycarbonates and Poly(ester-carbonates). National Institutes of Health (NIH) / PMC. Available at:[Link]

-

DAP: A Promising New Energetic Chain Extender. IMEMG (Insensitive Munitions & Energetic Materials Symposium). Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2,2-Bis(bromomethyl)-1,3-propanediol - OEHHA [oehha.ca.gov]

- 3. shaalaa.com [shaalaa.com]

- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rearrangement [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. imemg.org [imemg.org]

- 8. A Versatile Monomer for Preparing Well-Defined Functional Polycarbonates and Poly(ester-carbonates) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

using Pentaerythritol-d8 dibromide as an NMR internal standard

Advanced Application Note: Pentaerythritol-d8 Dibromide as an Internal Standard for Quantitative NMR (²H and ¹³C qNMR)

Introduction